![molecular formula C18H19N3O4S B4016794 N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4016794.png)
N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves reactions with sulfonyl chloride in aqueous solutions, followed by treatments with various halides. For example, a study detailed the synthesis of sulfonamides derived from 4-methoxyphenethylamine, indicating a method that might be adaptable for N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar sulfonamides has been explored through crystallography, revealing the significance of supramolecular architecture influenced by interactions such as C—H⋯π and C—H⋯O. This suggests that detailed crystallographic studies can provide insight into the molecular structure of N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Rodrigues et al., 2015).
Chemical Reactions and Properties
N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, like its analogs, may participate in various chemical reactions, including chlorination and sulfonation, which are essential for its functionalization and derivatization. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating agent, indicating potential reactions that could be applicable to our compound of interest (Pu et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline form, can be inferred from spectroscopic and crystallographic data. Studies on similar compounds provide a basis for understanding the physical characteristics of N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide, which are crucial for its application and handling (Yıldız et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of sulfonamide compounds, including reactivity, stability, and interactions with biological molecules, are essential for understanding their potential applications. The kinetic and isotopic studies of sulfonamide decomposition provide insights into the chemical behavior of these compounds, which could be relevant for N-(2-hydroxyethyl)-5-(4-methoxy-1-phthalazinyl)-2-methylbenzenesulfonamide (Bonner & Ko, 1992).
properties
IUPAC Name |
N-(2-hydroxyethyl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-7-8-13(11-16(12)26(23,24)19-9-10-22)17-14-5-3-4-6-15(14)18(25-2)21-20-17/h3-8,11,19,22H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNMBWIMKACTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-5-(4-methoxyphthalazin-1-yl)-2-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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